

8-Fluorochroman: Technical Profile and Synthesis Guide

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Compound of Interest

Compound Name: 8-Fluorochroman

Cat. No.: B7900671

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Executive Summary

8-Fluorochroman (8-Fluoro-3,4-dihydro-2H-1-benzopyran) is a bicyclic organic compound featuring a benzene ring fused to a dihydropyran ring, with a fluorine atom substituted at the C8 position.^{[1][2][3][4][5][6][7][8][9][10][11]} This scaffold is a critical pharmacophore in drug discovery, particularly for modulating the physicochemical properties of neurological and cardiovascular drugs. The C8-fluorine substitution offers a strategic advantage by blocking metabolic hotspots, altering the electronic density of the aromatic system, and influencing the pKa of proximal functional groups without significantly increasing steric bulk.

Part 1: Chemical Identity & Properties

The following data establishes the precise chemical identity of the core scaffold.

Property	Detail
Common Name	8-Fluorochroman
IUPAC Name	8-Fluoro-3,4-dihydro-2H-1-benzopyran
CAS Number	1391220-88-4 (Core structure)
Related CAS	111141-00-5 (4-one ketone derivative); 191608-18-1 (4-amine derivative)
Molecular Formula	C ₉ H ₉ FO
Molecular Weight	152.17 g/mol
SMILES	<chem>C1CC2=C(C(=CC=C2)F)OC1</chem>
InChI Key	UFHOJXMABXXYQV-UHFFFAOYSA-N
Appearance	Colorless to pale yellow oil or low-melting solid (Predicted)
Boiling Point	~215–220 °C (Predicted based on Chroman bp 214°C)
LogP	~2.3 (Predicted)

Part 2: Structural Significance in Drug Design

The incorporation of fluorine at the 8-position of the chroman scaffold is rarely arbitrary; it serves specific mechanistic functions in Structure-Activity Relationship (SAR) studies:

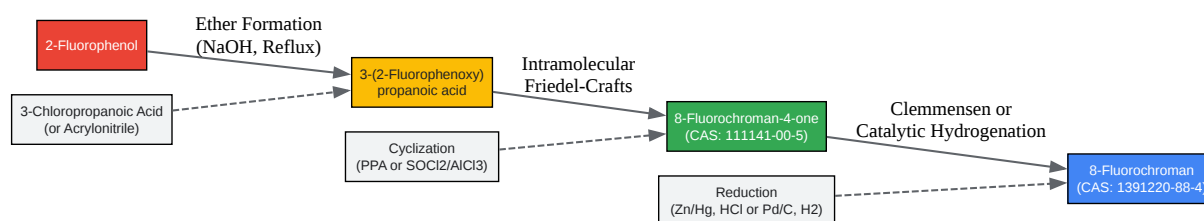
- **Metabolic Blockade:** The C8 position in the chroman ring is ortho to the ether oxygen. While para-hydroxylation (at C6) is the dominant metabolic pathway for unsubstituted chromans, substitution at C8 prevents secondary metabolic oxidations and ring-opening reactions that can occur at this electron-rich site.
- **Electronic Modulation:** Fluorine is highly electronegative. Its placement at C8 inductively withdraws electron density from the ether oxygen and the aromatic ring. This can lower the basicity of the oxygen lone pairs, potentially altering hydrogen bond acceptor capability.

- **Conformational Bias:** The C-F bond is short (1.35 Å) and mimics the steric demand of a C-H bond better than other halogens. However, the electrostatic repulsion between the fluorine lone pairs and the ether oxygen lone pairs can induce subtle conformational twists, locking the molecule into a preferred bioactive conformation.

Part 3: Synthesis Pathways

The synthesis of **8-Fluorochroman** is typically achieved via two primary routes: the Friedel-Crafts Cyclization (via the chromanone intermediate) or the Direct Alkylation route. The chromanone route is preferred in industrial settings due to higher yields and the versatility of the ketone intermediate.

Mechanism Visualization



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Caption: Step-wise synthesis of **8-Fluorochroman** from 2-Fluorophenol via the 4-one intermediate.

Part 4: Detailed Experimental Protocols

The following protocols describe the synthesis of the **8-fluorochroman** core via the chromanone intermediate, which is the most robust method for generating high-purity material.

Step 1: Synthesis of 3-(2-Fluorophenoxy)propanoic acid

- **Reagents:** 2-Fluorophenol (1.0 eq), 3-Bromopropanoic acid (1.2 eq), NaOH (2.5 eq), Water.
- **Procedure:**

- Dissolve 2-fluorophenol in a solution of NaOH in water.
- Add 3-bromopropanoic acid slowly to the phenoxide solution.
- Reflux the mixture for 4–6 hours.
- Cool to room temperature and acidify with concentrated HCl to pH 1.
- Filter the precipitated white solid (the acid intermediate). Recrystallize from ethanol/water if necessary.

Step 2: Cyclization to **8-Fluorochroman-4-one**

- Reagents: 3-(2-Fluorophenoxy)propanoic acid, Polyphosphoric Acid (PPA).
- Procedure:
 - Place PPA (~10g per 1g of reactant) in a round-bottom flask and heat to 80°C.
 - Add the acid intermediate portion-wise with vigorous stirring.
 - Heat the mixture to 100–110°C for 2 hours. The mixture will turn deep yellow/orange.
 - Quench: Pour the hot reaction mixture onto crushed ice/water.
 - Extract with Dichloromethane (DCM) (3x). Wash organic layer with NaHCO₃ (sat) and Brine.
 - Dry over MgSO₄ and concentrate to yield **8-Fluorochroman-4-one**.

Step 3: Reduction to **8-Fluorochroman**

- Method: Clemmensen Reduction (Standard) or Catalytic Hydrogenation (Cleaner).
- Protocol (Catalytic Hydrogenation):
 - Dissolve **8-Fluorochroman-4-one** in Acetic Acid.
 - Add 10% Pd/C catalyst (10 wt% loading).

- Hydrogenate at 40–60 psi H₂ and 60°C for 12 hours.
- Filter through a Celite pad to remove the catalyst.
- Concentrate the filtrate. Neutralize residue with NaHCO₃ and extract with Ethyl Acetate.
- Purify via flash column chromatography (Hexanes/EtOAc) to yield **8-Fluorochroman**.

Part 5: Medicinal Chemistry Applications

The **8-fluorochroman** scaffold is a "privileged structure" found in several bioactive classes.

1. Serotonin Receptor Modulators (5-HT1A)

Research into 5-HT1A antagonists has utilized the **8-fluorochroman** core. For example, NAD-299 (Robalzotan) utilizes a substituted 8-fluoro-chroman scaffold. The fluorine atom enhances the selectivity of the ligand for the 5-HT1A receptor over the D2 receptor by modulating the lipophilicity and the electronic profile of the aromatic ring.

2. SIRT2 Inhibitors

Halogenated chroman-4-ones, including 8-fluoro derivatives, have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to neurodegenerative diseases. The 8-fluoro substituent contributes to the filling of hydrophobic pockets within the enzyme active site, improving potency (IC₅₀ values in the low micromolar range).

3. Bioisosteric Replacement

In drug optimization, the **8-fluorochroman** unit is often used as a bioisostere for:

- Dihydrobenzofurans: To increase ring size and flexibility.
- Indolines: To replace the H-bond donor (NH) with an acceptor (O) while maintaining geometry.

Part 6: Safety and Handling

- Hazards: **8-Fluorochroman** and its precursors are organic fluorides. They are likely Harmful if swallowed (H302) and may cause Skin/Eye Irritation (H315/H319).

- Handling: Use standard PPE (gloves, goggles, lab coat). All synthesis steps involving PPA or acid chlorides must be performed in a fume hood.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether linkage over prolonged periods.

References

- Chemical Identity & CAS:**8-Fluorochroman**. BLD Pharm Catalog. CAS 1391220-88-4. [Link](#)
- Synthesis of Chromanones: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 2012. [Link](#)
- 5-HT1A Applications: Radiosynthesis and autoradiographic evaluation of [11C]NAD-299, a radioligand for visualization of the 5-HT1A receptor. Nuclear Medicine and Biology, 2000. [Link](#)
- General Chroman Synthesis: An efficient synthesis of 4-chromanones. ResearchGate, 2010. [Link](#)
- Fluorine in Med Chem: Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015. [Link](#)

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Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. amfluoro.com [amfluoro.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Radiosynthesis and autoradiographic evaluation of [11C]NAD-299, a radioligand for visualization of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- [5. Robalzotan tartrate hydrate, NAD-299-药物合成数据库 \[drugfuture.com\]](#)
- [6. arctomsci.com \[arctomsci.com\]](#)
- [7. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents \[patents.google.com\]](#)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [9. americanelements.com \[americanelements.com\]](#)
- [10. DE69802176T2 - a new process for the production of 3-N, N-dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamides - Google Patents \[patents.google.com\]](#)
- [11. 1270301-86-4|\(4S\)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol|BLD Pharm \[bldpharm.com\]](#)
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